molecular formula C15H13ClN2O B5436630 (E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one

(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one

Cat. No.: B5436630
M. Wt: 272.73 g/mol
InChI Key: CWLCEHZBZZNYHN-ZHACJKMWSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one is an organic compound that features a conjugated system with a chlorophenyl group and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-aminopyridine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the enone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Optimization of Reaction Conditions: Ensuring the reaction is efficient and yields a high purity product.

    Use of Continuous Flow Reactors: To enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-bromophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.

    (E)-1-(4-fluorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of the chlorine atom in (E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one can influence its reactivity and interaction with biological targets, making it unique compared to its bromine or fluorine analogs.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(pyridin-4-ylamino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11(18-14-6-8-17-9-7-14)10-15(19)12-2-4-13(16)5-3-12/h2-10H,1H3,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLCEHZBZZNYHN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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